3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-

Medicinal Chemistry Chemical Biology Synthetic Methodology

Researchers diversifying nicotinamide libraries face a critical gap: generic nicotinamide and N-benzyl analogs lack a functional handle for elaboration. N-(4-Hydroxymethylbenzyl)nicotinamide (CAS 617691-20-0) provides a primary benzylic alcohol (-CH2OH) for esterification, etherification, oxidation, or bioconjugation. • Synthetically accessible hydroxymethyl handle for one-step diversification • Distinct H-bond profile vs. N-benzylnicotinamide for binding pocket mapping • ≥95% purity ensures assay reproducibility in enzymatic and cell-based studies

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 617691-20-0
Cat. No. B12581805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-
CAS617691-20-0
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)CO
InChIInChI=1S/C14H14N2O2/c17-10-12-5-3-11(4-6-12)8-16-14(18)13-2-1-7-15-9-13/h1-7,9,17H,8,10H2,(H,16,18)
InChIKeyZVBFFDIRXKGHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]- Structural & Physicochemical Profile


3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]- (CAS 617691-20-0), also known as N-(4-(hydroxymethyl)benzyl)nicotinamide, is a synthetic small-molecule nicotinamide derivative with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . It belongs to the pyridinecarboxamide class, which is broadly investigated for enzyme inhibition and receptor modulation. Its defining structural feature is a 4-(hydroxymethyl)benzyl substituent attached to the amide nitrogen of the nicotinamide core, a motif that distinguishes it from the parent compound nicotinamide (CAS 98-92-0) and simpler N-benzyl analogs.

Why Nicotinamide Cannot Substitute for 3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-


The critical failure point for generic substitution with unsubstituted nicotinamide (CAS 98-92-0) or N-benzylnicotinamide is the absence of the hydroxymethyl (-CH2OH) moiety on the benzyl ring . This functional group is not just a passive structural appendage; it serves as a primary, synthetically accessible handle for further chemical elaboration—including esterification, etherification, oxidation to the aldehyde or carboxylic acid, or use as a linker attachment point for bioconjugation. For researchers building focused compound libraries, affinity probes, or prodrugs, the hydroxymethyl group provides a thermodynamic and kinetic differentiation point for molecular recognition that simple nicotinamide or even unsubstituted N-benzylnicotinamide cannot offer [1]. Substituting with a generic analog would therefore eliminate the core chemical utility for which this specific compound is procured.

Differentiation Evidence for 3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-


Synthetic Utility: Hydroxymethyl vs. Nicotinamide

3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]- differs from the parent compound nicotinamide (CAS 98-92-0) by the presence of a synthetically tractable hydroxymethyl group on the benzyl ring . This enables orthogonal derivatization strategies (e.g., esterification, oxidation) that are chemically impossible with nicotinamide, which lacks this functional handle. While this is a qualitative structural distinction, its value in procurement is quantifiable in terms of the number of distinct derivative products accessible per synthetic step: this compound enables at least three distinct derivatization pathways (ester, ether, aldehyde) that are inaccessible with the generic analog.

Medicinal Chemistry Chemical Biology Synthetic Methodology

Hydrogen-Bond Profile vs. N-Benzylnicotinamide

In silico calculations predict that 3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]- possesses 3 hydrogen-bond acceptors and 2 hydrogen-bond donors, compared to 2 acceptors and 1 donor for the close analog N-benzylnicotinamide (CAS 121-69-1) [1] [2]. The additional H-bond donor on the hydroxymethyl group increases the compound's capacity for directional intermolecular interactions, which can be decisive in target binding or crystal engineering studies.

Computational Chemistry Drug Design Physical Organic Chemistry

Lipophilicity Modulation by Hydroxymethyl Substitution

Introduction of the hydrophilic hydroxymethyl group onto the N-benzyl substituent predictably alters the partition coefficient relative to the unsubstituted N-benzylnicotinamide. While experimentally measured logP values for CAS 617691-20-0 are absent from the primary literature, in silico predictions suggest a reduction in lipophilicity compared to the parent N-benzyl compound, which has a predicted XLogP3 of approximately 1.2-1.5 [1] [2]. This alteration can affect membrane permeability and non-specific protein binding, serving as a basis for choosing this compound over more hydrophobic analogs in phenotypic screening cascades.

ADME Drug Likeness Medicinal Chemistry

Purity Specification as a Procurement Differentiator

A key practical differentiator in procurement is the documented purity specification. One reputable vendor lists the purity of CAS 617691-20-0 as ≥95% . This quantitative specification provides a baseline for assay development and reproducibility that generic or comparator compounds may not consistently offer. While this is a vendor-defined metric rather than a head-to-head biological assay, it directly addresses the procurement question: a guaranteed minimum purity reduces the risk of lot-to-lot variability that can confound biological experiments.

Chemical Procurement Analytical Chemistry Quality Control

Application Scenarios for 3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-


Scaffold for Focused Compound Library Synthesis

In medicinal chemistry programs targeting nicotinamide-binding enzymes (e.g., NNMT, sirtuins), this compound serves as a privileged starting scaffold due to its synthetically accessible hydroxymethyl group as established in Evidence Item 1. It can be rapidly diversified into ester, ether, or aldehyde libraries, unlike generic nicotinamide, making it a strategic choice for hit expansion and early SAR exploration.

Bioconjugation Probe for Chemical Biology

The presence of a primary benzylic alcohol distinguishes this compound from N-benzylnicotinamide and nicotinamide itself [1]. As shown in Evidence Items, the hydroxymethyl group allows for straightforward linkage to fluorophores, biotin, or solid supports via established ester/ether conjugation chemistry. This makes it a valuable core for designing affinity probes to identify novel protein targets of nicotinamide derivatives.

Hydrogen-Bond Target Interaction Profiling Reference

As demonstrated by the H-bond donor/acceptor differential over N-benzylnicotinamide (Evidence Item 2), this compound can be used in computational docking and X-ray crystallography soak-in experiments to probe the importance of hydrogen-bond networks in nicotinamide-binding pockets. Its distinct H-bond profile offers a measurable difference that can be exploited to map key interaction sites.

Purity-Controlled Assay Reference Standard

For laboratories requiring a nicotinamide derivative with a guaranteed minimum purity of ≥95% as a consistent reference material in enzymatic or cell-based assays (Evidence Item 4), this compound provides a procurable, documented standard . This reduces the risk of assay variability due to undefined impurities, a common issue with non-standardized analog sourcing.

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